![molecular formula C15H14FN3O3S B2502394 (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 941909-64-4](/img/structure/B2502394.png)
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles have been studied for their potential antimycobacterial properties .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups including a benzo[d]thiazole and an isoxazole. These groups are likely to influence the compound’s reactivity and properties .Applications De Recherche Scientifique
Radiochemistry and Imaging
(Ohkubo et al., 2021) discuss the automated radiosynthesis of tracers containing a 3-fluoro-2-hydroxypropyl moiety for clinical applications in imaging hypoxia and tau pathology. This research indicates the potential use of similar compounds in medical imaging and diagnostics.
Antimicrobial Activity
(Liaras et al., 2011) highlight the synthesis of derivatives with antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide in developing new antimicrobial agents.
Anticancer Applications
(Kumbhare et al., 2014) explored isoxazole derivatives for their anti-cancer activity, particularly against Colo205 cancer cell lines. This research suggests the potential application of similar compounds in cancer treatment.
Photodynamic Therapy for Cancer
(Pişkin et al., 2020) synthesized and characterized zinc phthalocyanine derivatives for photodynamic therapy applications in cancer treatment. This demonstrates the utility of such compounds in developing novel cancer therapies.
Immunoregulatory Antiinflammatory Agents
(Bender et al., 1985) synthesized and evaluated dihydroimidazo[2,1-b]thiazoles as immunoregulatory antiinflammatory agents, showing potential for these compounds in treating inflammatory conditions.
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that can lead to various cellular responses. The compound combines bronchodilator and non-steroidal anti-inflammatory effects in one molecule , making it a unique therapeutic agent.
Result of Action
The compound’s action results in bronchodilation and anti-inflammatory effects, which can be beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD) . By increasing the levels of cyclic nucleotides in cells, the compound can cause relaxation of smooth muscle cells in the airways, leading to bronchodilation. Its anti-inflammatory effects can help reduce inflammation in the airways, further improving symptoms in COPD patients.
Propriétés
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9-7-11(18-22-9)14(20)17-15-19(5-6-21-2)12-4-3-10(16)8-13(12)23-15/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDFWTNBZOPZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

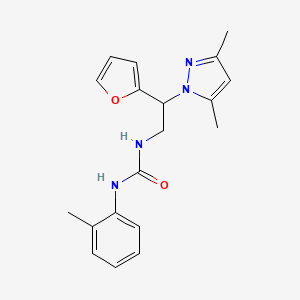
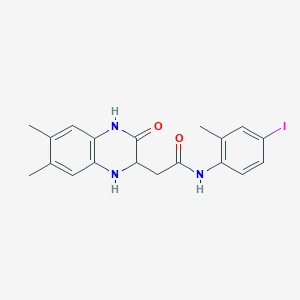
![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)
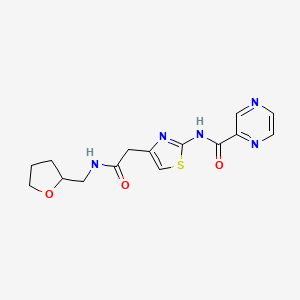
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

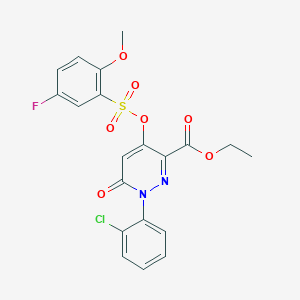
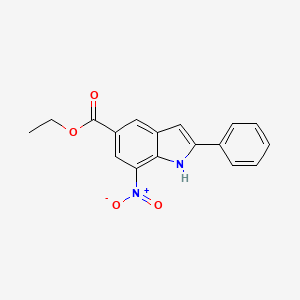
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)
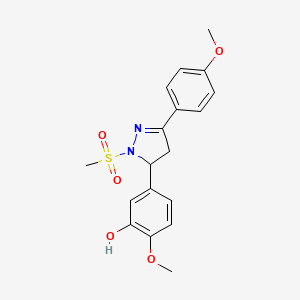
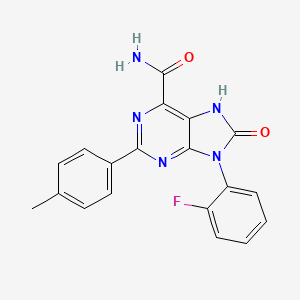
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
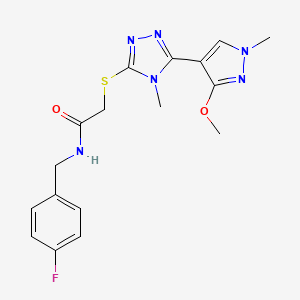
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)